molecular formula C13H17N5 B15039796 N-{(E)-[4-(diethylamino)phenyl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(diethylamino)phenyl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B15039796
M. Wt: 243.31 g/mol
InChI Key: WSGBPNOYRWKJBL-CXUHLZMHSA-N
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Description

Chemical Structure and Properties The compound N-{(E)-[4-(diethylamino)phenyl]methylidene}-4H-1,2,4-triazol-4-amine (CAS: 18998-51-1) is a Schiff base derivative featuring a 1,2,4-triazole core conjugated with a diethylamino-substituted benzylidene moiety. The E-configuration of the imine bond is critical for its structural stability and electronic properties . Key characteristics include:

  • Molecular Formula: C₁₃H₁₆N₆
  • Functional Groups: A 1,2,4-triazole ring (4H tautomer). A diethylamino group at the para position of the benzylidene substituent.
  • Applications: Such compounds are studied for their biological activities, including antimicrobial and anticancer properties, due to the electron-donating diethylamino group enhancing solubility and interaction with biological targets .

For example, similar Schiff bases are synthesized via refluxing in ethanol with catalytic acetic acid .

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

N,N-diethyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline

InChI

InChI=1S/C13H17N5/c1-3-17(4-2)13-7-5-12(6-8-13)9-16-18-10-14-15-11-18/h5-11H,3-4H2,1-2H3/b16-9+

InChI Key

WSGBPNOYRWKJBL-CXUHLZMHSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C=NN=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C=NN=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the primary amine group of 4-amino-1,2,4-triazole on the carbonyl carbon of 4-(diethylamino)benzaldehyde, followed by dehydration to form the Schiff base linkage. The process is typically conducted in ethanol under ambient conditions, with equimolar ratios of reactants (10 mmol each) dissolved in 180 mL of ethanol and stirred for 1 hour. Crystallization occurs spontaneously upon slow evaporation of the solvent, yielding single crystals suitable for X-ray diffraction analysis.

Key Reaction Parameters

  • Solvent: Ethanol is preferred due to its ability to dissolve both reactants and facilitate Schiff base formation.
  • Stoichiometry: A 1:1 molar ratio ensures minimal side products.
  • Temperature: Room temperature (20–25°C) is sufficient for complete conversion.

Alternative Synthetic Approaches

While the condensation method remains the gold standard, alternative strategies have been explored to enhance yield or adapt to specific experimental constraints.

Acid-Catalyzed Condensation

The addition of catalytic acetic acid (1–2 mol%) can protonate the carbonyl oxygen of the aldehyde, enhancing electrophilicity and reaction rate. This approach is common in Schiff base syntheses but may require post-reaction neutralization steps.

Analytical Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: A strong absorption band at ~1600 cm⁻¹ corresponds to the C=N stretch of the Schiff base linkage.
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, CH=N), 7.45–7.20 (m, 4H, aromatic), 3.40 (q, 4H, NCH₂CH₃), 1.20 (t, 6H, CH₂CH₃).
    • ¹³C NMR: δ 160.5 (CH=N), 151.2–115.4 (aromatic carbons), 44.8 (NCH₂), 12.5 (CH₃).

Single-Crystal X-ray Diffraction

Crystallographic analysis reveals a planar triazole ring (maximum deviation: 0.006 Å) forming a dihedral angle of 5.77° with the benzylidene benzene ring. Intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice (Table 1).

Table 1: Selected Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.214(2)
b (Å) 15.737(3)
c (Å) 12.890(3)
β (°) 106.73(3)
Volume (ų) 1986.7(7)
Z 4
R₁ (all data) 0.064

Optimization and Industrial Scalability

Solvent Optimization

Ethanol remains the solvent of choice for laboratory-scale synthesis, but industrial applications may favor toluene or dimethylformamide (DMF) for higher boiling points and improved solubility. Pilot-scale trials using DMF at 80°C achieved 85% yield in 30 minutes, though purification complexity increased.

Catalytic Enhancements

The incorporation of molecular sieves (3Å) to absorb water shifted the equilibrium toward product formation, increasing yields to 92–95% in model reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Formation of N,N-diethyl-4-[(4H-1,2,4-triazol-4-yl)amino]aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE involves its interaction with various molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Triazol-4-amine Derivatives
Compound Name Substituents Key Functional Groups Biological Activity Reference
Target Compound 4-(Diethylamino)benzylidene Triazole, diethylamino Antimicrobial, anticancer (inferred)
N-[(Z)-(3,4-Dimethoxyphenyl)methylidene]-3-(methylthio)-4H-1,2,4-triazol-4-amine 3,4-Dimethoxybenzylidene, methylthio Triazole, methoxy, thioether Not specified
(E)-N-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-1-(2,4,6-trimethoxyphenyl)methanimine 2,4,6-Trimethoxyphenyl, 3,5-dimethyltriazole Triazole, methoxy, methyl Antifungal (hypothesized)
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 2-Chlorobenzylidene, methylbenzylsulfanyl Triazole, chloro, sulfanyl Crystal packing via C–H⋯N/S interactions
N-[(E)-(5-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine 5-Methylthiophene Triazole, thiophene Structural analysis via X-ray diffraction
Key Observations:

Sulfanyl and thiophene groups (e.g., in ) introduce steric bulk and influence intermolecular interactions, which may reduce bioavailability but improve crystallinity.

Synthetic Complexity: Compounds with multiple methoxy groups (e.g., ) require multistep synthesis, whereas the target compound’s diethylamino group simplifies functionalization in a single step .

Stability and Crystallinity: Chlorobenzylidene derivatives (e.g., ) exhibit stable crystal structures due to C–H⋯N/S hydrogen bonding, whereas the target compound’s diethylamino group may reduce crystallinity but increase solubility .

Key Findings:
  • Antimicrobial Potential: The target compound’s structure aligns with active Schiff bases reported in , where the triazole core disrupts microbial cell membranes.
  • Role of Aromatic Substitutents : Trimethoxyphenyl and chlorophenyl groups (e.g., ) enhance lipophilicity, aiding penetration into fungal or cancer cells.

Physicochemical Properties

Table 3: Physical Properties
Compound Name Melting Point (°C) Solubility Stability Reference
Target Compound Not reported High in polar solvents (inferred) Air-stable
N-[(Z)-(3,4-Dimethoxyphenyl)methylidene]-3-(methylthio)-4H-1,2,4-triazol-4-amine 160–162 Low in water, high in DMSO Light-sensitive
(E)-N-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-1-(2,4,6-trimethoxyphenyl)methanimine 178–180 Moderate in ethanol Thermally stable
Trends:
  • Solubility: Diethylamino and dimethylamino groups () improve aqueous solubility compared to methoxy or chloro derivatives.
  • Stability : Sulfanyl and thiophene substituents () increase molecular weight and reduce thermal stability.

Biological Activity

N-{(E)-[4-(diethylamino)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N5C_{13}H_{17}N_{5}, with a molecular weight of approximately 243.31 g/mol. Its structure features a triazole ring and a diethylamino group, which enhance its solubility and biological activity compared to other similar compounds .

Biological Activity Overview

This compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Preliminary research suggests that this compound may also possess antifungal properties, making it a candidate for further investigation in treating fungal infections .
  • Anticancer Potential : The compound's ability to interact with cellular targets may provide anticancer effects. Research into its mechanism of action is ongoing .

The biological activity of this compound is attributed to its interactions with various enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation. This inhibition can disrupt essential biological pathways .
  • Receptor Modulation : It has been suggested that the compound can bind to certain receptors, influencing their activity and thereby affecting cellular responses .

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
1-(Diethylamino)-2-(triazolyl)ethanoneC11H16N4OAntimicrobial
1-(Phenylmethylene)-4H-1,2,4-triazol-4-amineC12H14N6Anticancer
5-(Dimethylamino)-1H-pyrazoleC7H10N4Antifungal

This table highlights how modifications in the chemical structure can influence biological activity .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as vancomycin and ciprofloxacin .
  • Fungal Inhibition : Research on fungal pathogens showed promising results where the compound inhibited growth at low concentrations, indicating potential as a therapeutic agent against fungal infections .
  • Cancer Cell Studies : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through modulation of specific signaling pathways .

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Model the Schiff base formation transition state to identify rate-limiting steps (e.g., B3LYP/6-31G* level) .
  • Molecular Docking : Predict binding interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • HOMO-LUMO Analysis : Assess electron density distribution to explain redox behavior in electrochemical studies .

Key Insight : The diethylamino group enhances electron-donating capacity, stabilizing charge-transfer complexes .

How should researchers design experiments to evaluate biological activity?

Q. Advanced Research Focus

  • Antimicrobial Assays :
    • Use agar diffusion (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Include positive controls (e.g., ampicillin) and solvent blanks .
  • Cytotoxicity Screening :
    • Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Enzyme Inhibition : Test cholinesterase or LOX inhibition kinetics via spectrophotometric methods .

Note : The triazole core’s –N–C–S motif is critical for bioactivity; modify substituents to enhance selectivity .

How can stability and degradation pathways be analyzed under varying conditions?

Q. Advanced Research Focus

  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., >200°C) .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation .
  • pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .

Safety Note : Store at 4°C in amber vials to prevent photolytic degradation .

How to resolve contradictions in reported biological or physicochemical data?

Q. Advanced Research Focus

  • Reproducibility Checks : Replicate synthesis and assays using identical protocols (e.g., solvent purity, cell lines) .
  • Structural Analog Comparison : Compare data with derivatives (e.g., dimethylamino vs. diethylamino substituents) .
  • Meta-Analysis : Cross-reference peer-reviewed studies (avoid non-academic sources like BenchChem) .

Example Conflict : Higher antibacterial activity in dimethylamino analogs may arise from improved solubility .

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